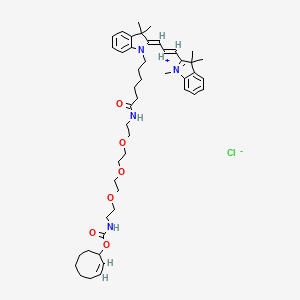
Cy3-PEG3-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG3-TCO is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is known for its ability to engage in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules . The combination of Cy3, PEG, and TCO makes this compound highly versatile for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-TCO involves the conjugation of Cyanine 3 dye with a PEG linker and a TCO group. The general synthetic route includes the following steps:
Synthesis of Cyanine 3 Dye: The Cyanine 3 dye is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
PEGylation: The PEG linker is attached to the Cyanine 3 dye through an esterification or amidation reaction.
TCO Conjugation: The TCO moiety is introduced to the PEGylated Cyanine 3 dye through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG3-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it suitable for various applications .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable cycloaddition adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and labeling applications .
Scientific Research Applications
Cy3-PEG3-TCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label and track biomolecules in live cells.
Medicine: Utilized in molecular imaging and drug delivery systems for diagnostic and therapeutic purposes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Mechanism of Action
The mechanism of action of Cy3-PEG3-TCO involves its TCO moiety engaging in an iEDDA reaction with tetrazine-functionalized molecules. This reaction forms a stable cycloaddition adduct, which retains the fluorescent properties of the Cy3 dye. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG3-TCO: A similar compound with a Cyanine 5 dye instead of Cyanine 3.
Cy3-PEG4-TCO: Contains an additional PEG unit, which may enhance solubility and biocompatibility.
Uniqueness
Cy3-PEG3-TCO is unique due to its combination of Cyanine 3 dye, three PEG units, and a TCO moiety. This combination provides a balance of fluorescence, solubility, and reactivity, making it highly versatile for various applications .
Properties
Molecular Formula |
C47H67ClN4O6 |
|---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+; |
InChI Key |
CIMILHYBLGAWQQ-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


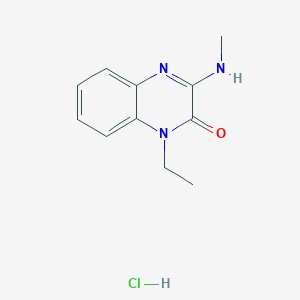
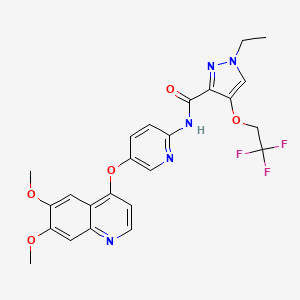


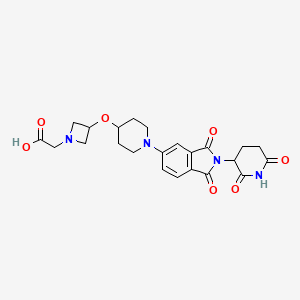

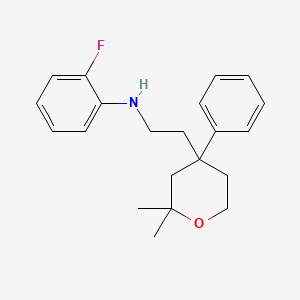
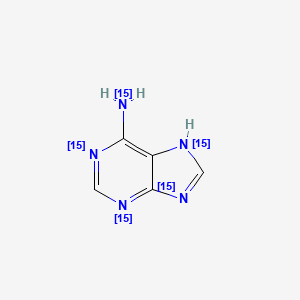
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
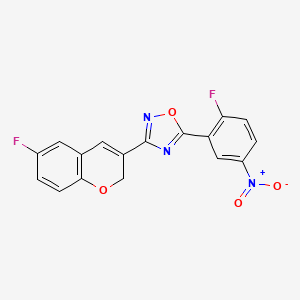
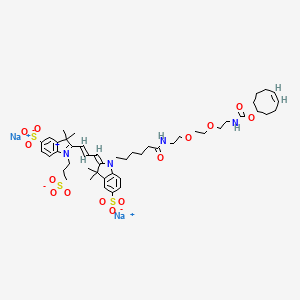
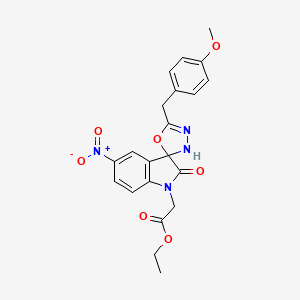
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)

